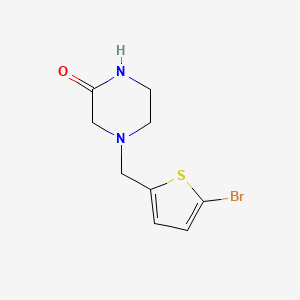

4-((5-Bromothiophen-2-yl)methyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[(5-bromothiophen-2-yl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2OS/c10-8-2-1-7(14-8)5-12-4-3-11-9(13)6-12/h1-2H,3-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIUYINAYDDLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromothiophen-2-yl)methyl)piperazin-2-one typically involves the reaction of 5-bromothiophene-2-carbaldehyde with piperazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromothiophen-2-yl)methyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: The major product is the corresponding sulfoxide or sulfone.

Reduction: The major product is the reduced form of the compound.

Substitution: The major product is the substituted thiophene derivative.

Scientific Research Applications

4-((5-Bromothiophen-2-yl)methyl)piperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)methyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Piperazinone derivatives are often tailored by modifying substituents on the core scaffold. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₉H₁₀BrN₂OS.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The bromothiophene group in the target compound contrasts with electron-donating substituents like methoxy (e.g., 4-(6-Methoxyquinolin-2-yl)piperazin-2-one ), which may enhance solubility but reduce metabolic stability.

- Aromatic vs. Aliphatic Substituents : Fluorobenzyl derivatives (e.g., ) exhibit moderate cytotoxicity, while bulky aromatic groups in Rogaratinib and Nutlin-3 confer target specificity (FGFR and MDM2, respectively).

- Hybrid Structures: Compounds like GAT154 (), which integrate cyclopentaquinoline with bromothiophene, demonstrate the versatility of bromothiophene in diverse scaffolds.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The bromine atom may reduce oxidative metabolism, as seen in halogenated analogues like GAT154 .

Biological Activity

4-((5-Bromothiophen-2-yl)methyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies from various research findings.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. The compound exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM | |

| Pseudomonas aeruginosa | 100 µM |

The compound demonstrated a significant inhibitory effect on Gram-positive bacteria, with MIC values indicating moderate to strong antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro studies indicate its efficacy in inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Effects in Melanoma Cells

A study evaluated the cytotoxic effects of the compound on B16F10 melanoma cells. The results indicated that treatment with the compound led to:

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed, including DNA condensation and degradation.

- Mitochondrial Dysfunction : The compound induced a loss of mitochondrial membrane potential, activating caspases involved in the apoptotic pathway.

The mechanism appears to involve reactive oxygen species (ROS) generation, which was inhibited by pre-incubation with N-acetylcysteine (NAC), suggesting oxidative stress as a contributor to its anticancer activity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| This compound | TNF-alpha | Inhibition |

| IL-6 | Moderate Reduction |

These results indicate that the compound may serve as a potential therapeutic agent for conditions characterized by excessive inflammation .

Q & A

Basic: How can researchers optimize the synthesis of 4-((5-Bromothiophen-2-yl)methyl)piperazin-2-one to improve yield and purity?

Methodological Answer:

Synthetic optimization requires a systematic approach using Design of Experiments (DoE) principles. Key steps include:

- Variable Screening : Identify critical parameters (e.g., reaction temperature, solvent polarity, molar ratios) using fractional factorial designs to reduce experimental runs .

- Response Surface Methodology (RSM) : Apply central composite designs to model interactions between variables (e.g., bromothiophene reactivity vs. piperazinone stability) and predict optimal conditions .

- Purification Strategies : Utilize gradient chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water systems) to isolate high-purity product .

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign signals for the bromothiophene (δ 6.8–7.2 ppm for aromatic protons) and piperazinone (δ 3.2–3.8 ppm for methylene and carbonyl groups) to confirm regioselectivity .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the piperazinone ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHBrNOS) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can computational methods predict the reactivity of the bromothiophene moiety in cross-coupling reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model the electron density of the bromothiophene ring, identifying nucleophilic/electrophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Reaction Pathway Simulations : Employ software like Gaussian or ORCA to simulate transition states and activation energies for bromine displacement reactions .

- Machine Learning (ML) : Train models on existing bromothiophene reaction datasets to predict optimal catalysts (e.g., Pd/ligand systems) and solvent effects .

Advanced: What strategies are used to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?

Methodological Answer:

- Pharmacophore Modeling : Map the bromothiophene and piperazinone moieties to identify potential binding interactions with biological targets (e.g., kinase or GPCR binding pockets) .

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for affinity predictions .

- Analog Synthesis : Modify the bromine substituent (e.g., replace with Cl, I) or piperazinone ring saturation to correlate structural changes with bioactivity trends .

Advanced: How can conflicting data in reaction optimization be resolved using statistical approaches?

Methodological Answer:

- Analysis of Variance (ANOVA) : Identify statistically significant variables (e.g., temperature vs. catalyst loading) causing yield discrepancies .

- Contour Plots : Visualize interactions between conflicting factors (e.g., solvent polarity and reaction time) to pinpoint non-linear relationships .

- Replication Studies : Conduct triplicate experiments under disputed conditions to assess reproducibility and outliers .

Advanced: How can AI-driven tools enhance reaction optimization and mechanistic studies?

Methodological Answer:

- Autonomous Laboratories : Integrate robotic platforms with AI algorithms (e.g., Bayesian optimization) for real-time adjustment of reaction parameters (e.g., stoichiometry, heating rates) .

- Reaction Network Analysis : Deploy tools like Chematica to map competing pathways (e.g., bromine elimination vs. ring-opening side reactions) .

- Data Mining : Extract trends from historical reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.